molecular formula C20H22N6O2 B2430845 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide CAS No. 2097930-10-2

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Cat. No.: B2430845
CAS No.: 2097930-10-2
M. Wt: 378.436
InChI Key: LMMIALUEPBOOGE-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research by Karmakar, Sarma, and Baruah (2007) on amide-containing isoquinoline derivatives, which share structural features with the compound of interest, has revealed insights into the structural aspects and properties of these compounds. They studied the formation of gels and crystalline salts upon treatment with different acids and reported on the fluorescence properties of these compounds, highlighting the importance of structural configuration on their physical and chemical properties (Karmakar, Sarma, & Baruah, 2007).

Antimalarial Activities

Guan et al. (2005) explored the antimalarial activities of pyrroloquinazolinediamine derivatives, demonstrating the potential of structurally related compounds in providing therapeutic solutions against malaria. Their work highlighted the importance of structural modifications to enhance therapeutic indices and showed promising results against Plasmodium species (Guan et al., 2005).

Antitumor Activities

Sami, Dorr, Sólyom, Alberts, and Remers (1995) conducted a study on the antitumor activity of amino-substituted derivatives related to the compound . Their research focused on the synthesis and evaluation of these compounds in antitumor and cardiotoxicity assays, revealing significant insights into the structure-activity relationships and the potential for developing anticancer therapies (Sami et al., 1995).

Interaction with Biological Targets

Research on the interaction of structurally similar compounds with biological targets provides insights into their potential therapeutic applications. For instance, the study by Rim et al. (2014) on the T-type Ca2+ channel blocker KYS05090, which shares structural motifs with the compound of interest, indicated that it induces autophagy and apoptosis in lung cancer cells by inhibiting glucose uptake. This research underscores the therapeutic potential of such compounds in cancer treatment (Rim et al., 2014).

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-25(2)20-21-10-13-9-14(7-8-16(13)24-20)23-18(27)11-26-12-22-17-6-4-3-5-15(17)19(26)28/h3-6,10,12,14H,7-9,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMIALUEPBOOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.